4-bromo-1,5-dimethyl-1H-pyrazole
Overview
Description
4-Bromo-1,5-dimethyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine substituent at the fourth position. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
The primary target of 4-bromo-1,5-dimethyl-1H-pyrazole is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol in the liver by catalyzing the conversion of alcohol to acetaldehyde, a toxic compound that contributes to the symptoms of a hangover.
Mode of Action
This compound acts as an inhibitor of liver alcohol dehydrogenase . By binding to the active site of the enzyme, it prevents the normal substrate, alcohol, from accessing the active site, thereby inhibiting the enzyme’s activity. This results in a decrease in the metabolism of alcohol, leading to an increase in blood alcohol levels.
Result of Action
The primary result of the action of this compound is the inhibition of alcohol metabolism , leading to increased blood alcohol levels . This could potentially be used therapeutically to treat conditions such as alcohol addiction, where maintaining high blood alcohol levels could deter individuals from consuming more alcohol due to the unpleasant effects of high blood alcohol levels.
Biochemical Analysis
Biochemical Properties
4-bromo-1,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been reported to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate key metabolic pathways and cellular energy production processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the oxidative phosphorylation process, which is crucial for ATP production and energy metabolism in cells . Additionally, its impact on calcium uptake can alter cellular signaling and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes involved in oxidative phosphorylation and calcium uptake, thereby disrupting normal cellular functions. The compound’s ability to interfere with ATP-32P exchange reactions further highlights its role in modulating energy metabolism . These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of oxidative phosphorylation and calcium uptake, resulting in altered cellular metabolism and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, it can cause significant disruptions in cellular functions, leading to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level results in a marked change in the compound’s impact on cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to energy production and calcium homeostasis. It interacts with enzymes responsible for oxidative phosphorylation and calcium uptake, thereby influencing metabolic flux and metabolite levels. These interactions can lead to changes in cellular energy production and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole typically involves the bromination of 1,5-dimethyl-1H-pyrazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: It can be used as a building block in the synthesis of more complex heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Cyclization Reactions: Catalysts like palladium or copper are often employed in cyclization reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic systems .
Scientific Research Applications
4-Bromo-1,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Bromo-3,5-dimethyl-1H-pyrazole
Comparison: Compared to its analogs, 4-bromo-1,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methyl groups at positions 1 and 5 can affect the compound’s electronic properties and steric interactions, making it a valuable scaffold for the development of new chemical entities .
Properties
IUPAC Name |
4-bromo-1,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTIJBYUQXQACR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504421 | |
Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5775-86-0 | |
Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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